1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran
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Overview
Description
1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran is an organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features, which include a fused naphthalene and pyran ring system. This particular compound is characterized by the presence of two chlorine atoms, one attached to the naphthalene ring and the other to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran typically involves the chlorination of a naphthopyran precursor. One common method is the reaction of 2-(chloromethyl)naphthalene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiourea for thiol substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)naphthalene: Similar structure but lacks the pyran ring.
2-(Chloromethyl)naphthalene: Similar structure but lacks one chlorine atom and the pyran ring.
1-Chloro-2-methyl-3H-naphtho[2,1-b]pyran: Similar structure but lacks one chlorine atom.
Uniqueness
1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran is unique due to the presence of both chlorine atoms and the fused naphthalene-pyran ring system. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
61603-27-8 |
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Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3H-benzo[f]chromene |
InChI |
InChI=1S/C14H10Cl2O/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-6H,7-8H2 |
InChI Key |
ZKDZUSWVAQHWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CCl |
Origin of Product |
United States |
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